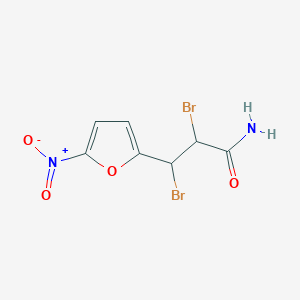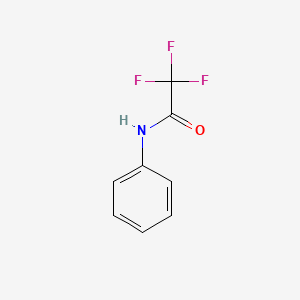
2,2,2-Trifluoro-N-phenylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoro-N-phenylacetamide involves several strategies, highlighting the versatility and complexity of approaches in attaining these trifluoromethylated compounds. For instance, synthesis methods have been developed for creating structures with similar trifluoroacetamide groups, utilizing reactions such as fluorination of the sodium salt of perfluoro-N-(4-pyridyl)-acetamide and direct acetylation processes. These methods underscore the significance of controlled reactions and specific reagents in achieving the desired trifluoroacetamide derivatives (Banks et al., 1996), (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of compounds like 2,2,2-Trifluoro-N-phenylacetamide is often analyzed using techniques such as X-ray diffraction and NMR spectroscopy, providing insights into their stereochemistry and molecular dynamics. For example, the crystal structure analysis of similar trifluoroacetamide derivatives reveals intricate details about intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their stability and reactivity (Gonghua Pan et al., 2016).
Chemical Reactions and Properties
Trifluoroacetamide compounds undergo a variety of chemical reactions, reflecting their reactivity towards nucleophilic and electrophilic agents. Studies have shown that trifluoroacetamides, including those derived from chiral silylated amino alcohols, can be synthesized with the aim of achieving enantioselective nucleophilic trifluoromethylation, demonstrating the synthetic utility and reactivity of these compounds (Roussel et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis and X-ray Crystallography : The compound has been synthesized and characterized using NMR and HRMS spectroscopy. X-ray crystallography revealed the presence of intermolecular hydrogen bonds and disordered oxygen and fluorine atoms in its structure (Pan et al., 2016).
Chemical Reactions and Modifications
- Ortho-Arylation Using Sodium Persulfate : 2,2,2-Trifluoro-N-phenylacetamide is utilized in Pd-catalyzed ortho-arylation reactions with arenes, showcasing its utility in generating biaryl C–C bonds (Yeung et al., 2010).
- Electrochemical Reduction Studies : The compound's electrochemical reduction at carbon and silver cathodes in specific solvents has been explored, providing insights into its reductive behavior (Pasciak et al., 2014).
Synthesis of Derivatives and Complexes
- Synthesis of Onium Salts : It's used in synthesizing various 2,2,2-trifluoroethyl onium triflates, demonstrating its versatility in forming compounds with nitrogen, sulfur, and phosphorus (Umemoto & Gotoh, 1991).
Applications in Organic Synthesis
- Preparation of Specific Derivatives : Research has focused on its use for synthesizing specific derivatives, like fluorine-substituted amino-1,2,4-triazines, highlighting its role in the development of novel organic compounds (Alharbi & Alshammari, 2019).
Spectroscopy and Analytical Applications
- Spectroscopic Studies : Investigations into its cluster structures using spectroscopic techniques such as fluorescence excitation and resonant two-photon ionisation have been conducted (Robertson et al., 2001).
Electrochemistry
- Anodic Fluorination Studies : The anodic fluorination of related compounds in specific media has been explored, providing a basis for understanding its behavior in electrochemical processes (Ilayaraja & Noel, 2009).
Medical Imaging and Spectroscopy
- Magnetic Resonance Spectroscopy and Imaging : A derivative of 2,2,2-Trifluoro-N-phenylacetamide has been synthesized for potential use in ¹⁹F magnetic resonance spectroscopy and imaging, demonstrating its application in medical imaging (Chubarov et al., 2011).
Solubility and Dissolution Properties
- Solubility Behavior : The solubility of related compounds in various solvents and the dissolution properties of these solutions have been studied, contributing to the development of industrial applications (Li et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQIENQEZURNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193398 | |
| Record name | Trifluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-phenylacetamide | |
CAS RN |
404-24-0 | |
| Record name | 2,2,2-Trifluoro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 404-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75VUZ1674I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

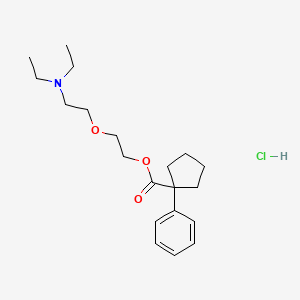
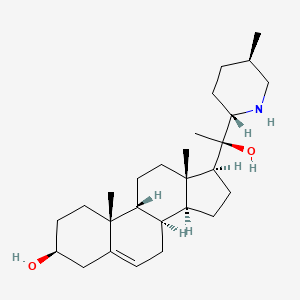


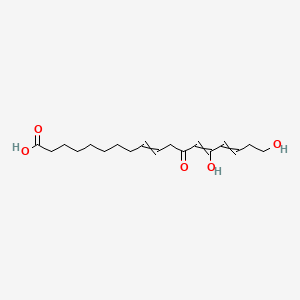
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)
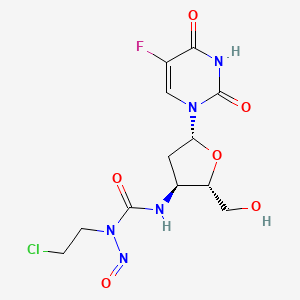
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)
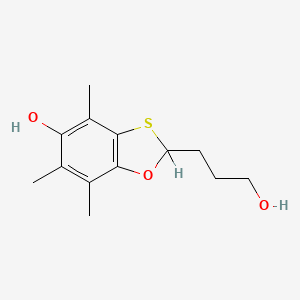
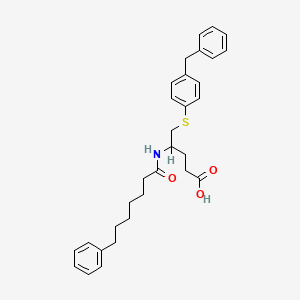

![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
